molecular formula C7H5F2NO B13848875 2,6-Difluorobenzamide-d3

2,6-Difluorobenzamide-d3

Cat. No.: B13848875
M. Wt: 160.14 g/mol
InChI Key: AVRQBXVUUXHRMY-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluorobenzamide-d3 is a deuterated form of 2,6-difluorobenzamide, a compound known for its applications in various fields, including pesticide production and pharmaceutical research. The deuterated version is often used in scientific studies to trace and understand the behavior of the non-deuterated compound due to its similar chemical properties but distinct mass.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluorobenzamide-d3 can be synthesized from 2,6-difluorobenzonitrile through a biocatalytic process using recombinant Escherichia coli expressing nitrile hydratase from Aurantimonas manganoxydans . The reaction conditions include optimizing temperature, pH, substrate loading, and substrate feeding mode. The process yields a high concentration of 2,6-difluorobenzamide without by-products .

Industrial Production Methods

Industrial production of 2,6-difluorobenzamide involves the hydration of 2,6-difluorobenzonitrile using nitrile hydratase. This method is preferred due to its environmental friendliness and high catalytic efficiency . The process can be scaled up to produce significant quantities, making it suitable for industrial applications.

Properties

Molecular Formula

C7H5F2NO

Molecular Weight

160.14 g/mol

IUPAC Name

3,4,5-trideuterio-2,6-difluorobenzamide

InChI

InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D

InChI Key

AVRQBXVUUXHRMY-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])F)C(=O)N)F)[2H]

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N)F

Origin of Product

United States

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